molecular formula C16H17NO B2942807 (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol CAS No. 322413-04-7

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol

Cat. No.: B2942807
CAS No.: 322413-04-7
M. Wt: 239.318
InChI Key: VALXARUKZDDWTJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their stability and versatility in forming complexes with metal ions, making them valuable in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol typically involves the condensation reaction between 4-methylbenzaldehyde and 2-amino-1-phenylethanol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction can be catalyzed by acids to increase the yield and reaction rate .

Industrial Production Methods

Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using large-scale reactors and continuous flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Exhibits antimicrobial, antioxidant, and anticancer activities, making it valuable in biological studies.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol involves its ability to form stable complexes with metal ions through the imine group. This chelation can influence the electron distribution in the coordination sphere of the metal, affecting its reactivity and properties. The compound’s biological activities are attributed to its ability to interact with cellular targets, such as enzymes and DNA, through coordination and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol is unique due to its specific structure, which combines the properties of both benzylidene and phenylethanol groups. This unique combination enhances its ability to form stable metal complexes and exhibit diverse biological activities .

Properties

IUPAC Name

2-[(4-methylphenyl)methylideneamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-11,16,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXARUKZDDWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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